molecular formula C9H7F2NO6 B3011280 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid CAS No. 923170-53-0

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid

Cat. No.: B3011280
CAS No.: 923170-53-0
M. Wt: 263.153
InChI Key: WSAFMMNHUKTIFQ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethoxy, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

These steps often require specific reagents and conditions, such as strong acids for nitration, methanol and a base for methoxylation, and difluoromethylating agents for difluoromethoxylation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the difluoromethoxy group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a carboxylic acid derivative, while reduction can produce an amine-substituted benzoic acid .

Scientific Research Applications

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-Difluoromethoxy-3-hydroxybenzoic acid
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
  • 4-Difluoromethoxy-3-methoxybenzoic acid

Uniqueness

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(difluoromethoxy)-5-methoxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO6/c1-17-6-2-4(8(13)14)5(12(15)16)3-7(6)18-9(10)11/h2-3,9H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAFMMNHUKTIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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